7-Hydroxy Quetiapine S-Oxide

Description

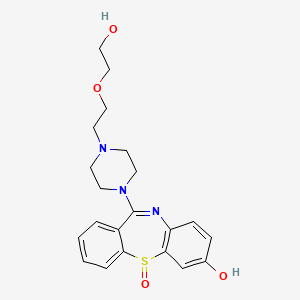

Structure

3D Structure

Properties

IUPAC Name |

6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]-11-oxobenzo[b][1,4]benzothiazepin-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c25-12-14-28-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)29(27)20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDUSSVBGMRCCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)S(=O)C4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675958 |

Source

|

| Record name | 7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185170-04-0 |

Source

|

| Record name | 7-Hydroxy quetiapine S-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185170040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXY QUETIAPINE S-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIZ2IDE7O4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Hydroxy Quetiapine S-Oxide Reference Standard

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of 7-Hydroxy Quetiapine S-Oxide, a critical metabolite and potential impurity of the atypical antipsychotic drug Quetiapine. As regulatory requirements for impurity profiling become increasingly stringent, the availability of high-purity reference standards is paramount for accurate analytical method validation and drug stability studies. This document details a robust two-step synthetic pathway commencing with the strategic synthesis of the 7-Hydroxy Quetiapine precursor, followed by a selective and controlled sulfoxidation. We will explore the causality behind key experimental choices, from reagent selection to purification strategies, to ensure the production of a reference standard meeting the rigorous identity and purity criteria demanded by drug development professionals. The guide includes detailed, step-by-step protocols, integrated analytical characterization techniques (HPLC, MS, NMR), and illustrative diagrams to provide researchers and scientists with a self-validating system for producing this essential analytical standard.

Introduction: The Analytical Imperative

Quetiapine: Metabolism and Pharmacological Profile

Quetiapine is an atypical antipsychotic widely prescribed for the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is linked to its complex pharmacology, acting as an antagonist at multiple neurotransmitter receptors. Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][3] This metabolic activity gives rise to several derivatives, including the pharmacologically active N-desalkylquetiapine (norquetiapine) and various oxidized species.[4]

Significance of this compound as a Reference Standard

Among the oxidative metabolites, 7-Hydroxy Quetiapine and Quetiapine S-Oxide are well-documented.[2][5] The combined hydroxylated and sulfoxidized metabolite, this compound (CAS No. 1185170-04-0), represents a key compound for comprehensive impurity profiling.[6] The presence and quantity of such metabolites and degradation products can significantly impact the safety and efficacy profile of a drug product. Therefore, a highly purified reference standard of this compound is indispensable for:

-

Analytical Method Validation: Establishing the specificity and accuracy of HPLC and UPLC methods designed to monitor Quetiapine purity.[7]

-

Stability Studies: Identifying and quantifying degradants that may form under forced degradation conditions (e.g., oxidative stress).[8][9]

-

Pharmacokinetic Research: Investigating the metabolic fate of Quetiapine in preclinical and clinical studies.[4]

Overview of the Synthetic Strategy

A direct, single-step synthesis of this compound is not described in readily available literature. Therefore, we present a logical and efficient two-stage approach. This strategy leverages established principles of dibenzothiazepine chemistry and selective oxidation reactions.

-

Stage 1: Synthesis of the 7-Hydroxy Quetiapine Precursor. This involves the synthesis and coupling of a hydroxylated dibenzothiazepine core with the requisite piperazine side chain.

-

Stage 2: Selective Sulfoxidation. The synthesized 7-Hydroxy Quetiapine is subjected to a controlled oxidation reaction designed to selectively target the sulfur atom of the thiazepinone ring system, yielding the desired S-oxide.

This bifurcated approach allows for greater control over the reaction at each stage and facilitates the purification of intermediates, ultimately leading to a final product of higher purity.

The Synthetic Pathway: From Concept to Execution

Retrosynthetic Analysis

The logical disconnection for this compound involves breaking the sulfoxide bond via reduction and the C-N bond at the piperazine linkage. This points to 7-Hydroxy Quetiapine as the immediate precursor, which in turn can be synthesized from a 7-hydroxy-11-chloro-dibenzo[b,f][8][10]thiazepine intermediate and the piperazine side-chain, a strategy adapted from known Quetiapine synthesis patents.[11][12]

Stage 1: Synthesis of 7-Hydroxy Quetiapine (Precursor)

The synthesis of the 7-hydroxy precursor is a critical first step that is not commercially routine. The most viable approach involves the condensation of 11-chloro-7-hydroxy-dibenzo[b,f][8][10]thiazepine with 1-(2-hydroxyethoxy)ethylpiperazine. The chlorinated intermediate can be prepared from its corresponding dibenzothiazepinone lactam using a chlorinating agent like phosphorus oxychloride (POCl₃), a common reaction in Quetiapine synthesis.[1][12]

Stage 2: Selective Sulfoxidation of 7-Hydroxy Quetiapine

The conversion of 7-Hydroxy Quetiapine to its S-oxide requires a selective oxidizing agent that will favor the electron-rich sulfur atom over the nitrogens in the piperazine ring or the dibenzothiazepine core. Research on Quetiapine itself has shown that a combination of hydrogen peroxide in the presence of a catalytic amount of sodium tungstate dihydrate is highly effective for this transformation, yielding the S-oxide with high selectivity.[5][13] This method prevents the formation of the corresponding N-oxide, which can be preferentially formed when using other oxidants like sodium periodate.[5] This choice of reagent is a prime example of leveraging mechanistic understanding to direct the outcome of a reaction, a cornerstone of robust process development.

Workflow: Synthesis and Characterization of this compound

Caption: Overall workflow for the synthesis and qualification of the reference standard.

Detailed Experimental Protocols

Materials and Instrumentation

-

Reagents: All reagents and solvents should be of ACS grade or higher. 7-Hydroxy-dibenzo[b,f][8][10]thiazepin-11(10H)-one (custom synthesis), phosphorus oxychloride, 1-(2-hydroxyethoxy)ethylpiperazine, hydrogen peroxide (30% w/w), sodium tungstate dihydrate, and all solvents should be procured from reputable chemical suppliers.

-

Instrumentation: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), preparative and analytical HPLC systems with UV detectors, Mass Spectrometer (ESI-MS), and NMR Spectrometer (400 MHz or higher).

Protocol for Synthesis of 7-Hydroxy Quetiapine (Stage 1)

This protocol is adapted from general procedures for Quetiapine synthesis.[12]

-

Chlorination: In a three-neck round-bottom flask under a nitrogen atmosphere, suspend 7-hydroxy-dibenzo[b,f][8][10]thiazepin-11(10H)-one (1.0 eq) in toluene. Add phosphorus oxychloride (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 11-chloro-7-hydroxy-dibenzo[b,f][8][10]thiazepine.

-

Condensation: Dissolve the crude chloro-intermediate in a suitable solvent like xylene. Add 1-(2-hydroxyethoxy)ethylpiperazine (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the mixture to reflux (approx. 140°C) for 8-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction, dilute with water, and extract the product into ethyl acetate.

-

Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude 7-Hydroxy Quetiapine by column chromatography on silica gel to yield the precursor as a solid.

Protocol for Synthesis of this compound (Stage 2)

This protocol is adapted from the selective oxidation of Quetiapine.[5][13]

-

Reaction Setup: Dissolve the purified 7-Hydroxy Quetiapine (1.0 eq) in methanol in a round-bottom flask.

-

Add a catalytic amount of sodium tungstate dihydrate (approx. 0.05 eq).

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add 30% hydrogen peroxide (1.1 eq) dropwise, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to ambient temperature and stir for 24-48 hours. Monitor the reaction progress by HPLC to track the formation of the product and consumption of the starting material.

-

Quenching and Work-up: Once the reaction is complete, quench the excess peroxide by adding a small amount of aqueous sodium thiosulfate solution.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Partition the resulting residue between chloroform and water. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Purification Protocol: Achieving Reference Standard Quality

The crude this compound must be purified to ≥98% to be suitable as a reference standard.[14] Preparative reverse-phase HPLC is the method of choice for this task.

-

Method Development: Develop a suitable gradient method on an analytical HPLC using a C18 column with a mobile phase consisting of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate).

-

Scale-up: Scale up the analytical method to a preparative HPLC system.

-

Fraction Collection: Dissolve the crude product in a minimal amount of diluent and inject it onto the preparative column. Collect fractions corresponding to the main product peak.

-

Final Step: Combine the pure fractions, concentrate under reduced pressure, and lyophilize to obtain this compound as a solid.

Chemical Synthesis Scheme

Caption: Selective sulfoxidation of the 7-Hydroxy Quetiapine precursor.

Analytical Characterization and Quality Control

A reference standard is only as reliable as its characterization data. A multi-technique approach is mandatory to confirm identity, purity, and structure unequivocally.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary technique for determining the purity of the final compound. A validated, stability-indicating method is crucial.[15][16]

| Parameter | Typical Conditions | Rationale |

| Column | C18, 4.6 x 100 mm, 3.5 µm | Provides good retention and resolution for Quetiapine and its polar metabolites.[15] |

| Mobile Phase A | 10 mM Acetate Buffer, pH 5.0 | Buffering agent to ensure consistent peak shape and retention time. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Gradient | Time-based gradient from low to high %B | Ensures separation of starting material, product, and any potential by-products. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detection | UV at 225 nm | Wavelength at which Quetiapine and its metabolites show significant absorbance.[16] |

| Purity Target | ≥ 98.0% | Minimum purity generally required for a reference standard.[14] |

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry confirms the molecular weight of the synthesized compound, providing definitive evidence of identity.

-

Technique: Electrospray Ionization (ESI) in positive mode is highly effective.

-

Expected Molecular Ion: For this compound (C₂₁H₂₅N₃O₄S), the expected monoisotopic mass is 415.1566.[6]

-

Observed Ion: The primary observed ion should be the protonated molecule [M+H]⁺ at m/z 416.16. Fragmentation analysis (MS/MS) can further confirm the structure by identifying characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR provide unambiguous structural confirmation. Key diagnostic signals differentiate the S-oxide from its precursor.

-

¹H NMR: Upon oxidation of the sulfur, the aromatic protons on the dibenzothiazepine ring system experience a downfield shift due to the electron-withdrawing effect of the sulfoxide group. This is a key diagnostic feature when comparing the spectrum to that of the 7-Hydroxy Quetiapine precursor.[5][13]

-

¹³C NMR: Similarly, the carbons within the thiazepinone ring, particularly those adjacent to the sulfur atom, will show a characteristic shift in the ¹³C spectrum upon oxidation.[13]

Data Summary and Discussion

| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ | Typical Yield (Post-Prep HPLC) | Purity (HPLC) |

| This compound | C₂₁H₂₅N₃O₄S | 415.51 g/mol [6] | 416.16 | 30-40% | ≥ 98.0% |

Discussion of Critical Parameters: The most critical step in this synthesis is the selective oxidation. The reaction temperature must be carefully controlled during the addition of hydrogen peroxide to prevent runaway reactions or over-oxidation. Furthermore, monitoring the reaction by HPLC is essential to determine the optimal reaction time, maximizing product yield while minimizing the formation of degradation products. The final purification by preparative HPLC is non-negotiable for achieving the high purity required for a reference standard.

Conclusion

This guide outlines a robust and scientifically grounded pathway for the synthesis of the this compound reference standard. By employing a controlled, two-stage synthesis involving the preparation of a key hydroxylated precursor followed by a highly selective sulfoxidation, researchers can reliably produce this critical analytical tool. The detailed protocols for synthesis, purification, and comprehensive characterization provide a complete framework for ensuring the final compound meets the stringent identity and purity requirements for use in regulated pharmaceutical development and quality control environments.

References

-

BenchChem. (2025). Forced Degradation Studies of Quetiapine Fumarate. BenchChem Application Notes. Link

-

Waters Corporation. (n.d.). Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. Waters Application Notes. Link

-

Lin, H. Y., et al. (2021). The stability of quetiapine oral suspension compounded from commercially available tablets. PLoS ONE, 16(8), e0255482. Link

-

Kandula, V. R. (2014). FORMAL SYNTHESIS OF QUETIAPINE: AN ANTIPSYCHOTIC DRUG. Hetero Letters, 4(3), 331-336. [Link]([Link] Hetero Letters/HL-3-4-331-336.pdf)

-

Öztürk, E., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma. Turkish Journal of Pharmaceutical Sciences, 13(1), 17-26. Link

-

Soma, R., et al. (2014). Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. Journal of Chromatographic Science, 52(7), 630-637. Link

-

Akyüz, S., & Kuş, E. (2016). Development and Validation of a New HPLC Method for the Determination of Quetiapine and its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma. Semantic Scholar. Link

-

Al-Majed, A. R., et al. (2016). Degradation studies of quetiapine fumarate by LC-DAD and MS/MS methods. Journal of the Chilean Chemical Society, 61(1), 2821-2826. Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5002, Quetiapine. PubChem. Link

-

Rezaei, M., et al. (2018). Quetiapine Fumarate Syntheses and Its Determination Methods in the Pharmaceutical Dosage Forms, Human Plasma and Urine by RP. Chemical Methodologies, 2(2), 141-155. Link

-

Pevarello, P., et al. (2013). Process for the synthesis of quetiapine. U.S. Patent No. 8,389,716 B2. Link

-

New Drug Approvals. (2013). Quetiapine. Link

-

BenchChem. (2025). The Discovery of Quetiapine Metabolites in Preclinical Research: An In-depth Technical Guide. BenchChem Technical Guides. Link

-

Mittapelli, V., et al. (2010). IDENTIFICATION, ISOLATION, SYNTHESIS AND CHARACTERIZATION OF PRINCIPAL OXIDATION IMPURITIES IN QUETIAPINE. Rasayan Journal of Chemistry, 3(4), 676-680. Link

-

ResearchGate. (2016). (PDF) Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7. Link

-

Reddy, M. S., et al. (2008). Process for preparing quetiapine and quetiapine fumarate. U.S. Patent No. 8,048,876 B2. Link

-

De Backer, B., et al. (2014). Time resolved analysis of quetiapine and 7-OH-quetiapine in hair using LC/MS-MS. Forensic Science International, 242, 200-203. Link

-

Allmpus. (n.d.). Quetiapine S-Oxide 7-Hydroxy Metabolite. Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 132203, 7-Hydroxyquetiapine. PubChem. Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46781892, this compound. PubChem. Link

-

Cerilliant. (n.d.). 7-Hydroxyquetiapine. Link

-

Reddy, M. S., et al. (2010). Process for preparing quetiapine fumarate. U.S. Patent No. 7,687,622 B2. Link

-

Khaligh, N. G. (2014). Supporting Information for an article. Link

-

Molbase. (n.d.). Cas no 1185170-04-0 (this compound). Link

-

Global Substance Registration System. (n.d.). This compound. Link

-

Hsieh, Y. T., et al. (2020). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Journal of Food and Drug Analysis, 28(2), 268-276. Link

-

Dezan, P. S., & Pissinatti, L. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of Applied Pharmaceutical Science, 3(8), 068-074. Link

-

LGC Standards. (n.d.). 7-Hydroxy Quetiapine-d8. Link

-

LGC Standards. (n.d.). 7-Hydroxy Quetiapine-d8 Chemical Data. Link

-

BenchChem. (2025). LC-MS/MS Method for the Detection of Quetiapine and its Oxidative Metabolites. BenchChem Application Notes. Link

-

ResearchGate. (2010). (PDF) Identification, isolation, synthesis and characterization of principal oxidation impurities in Quetiapine. Link

-

ClinPGx. (n.d.). 7-hydroxy quetiapine. Link

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. This compound | C21H25N3O4S | CID 46781892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Degradation studies of quetiapine fumarate by LC-DAD and MS/MS methods. | Semantic Scholar [semanticscholar.org]

- 10. heteroletters.org [heteroletters.org]

- 11. US8389716B2 - Process for the synthesis of quetiapine - Google Patents [patents.google.com]

- 12. US8048876B2 - Process for preparing quetiapine and quetiapine fumarate - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. allmpus.com [allmpus.com]

- 15. turkjps.org [turkjps.org]

- 16. Development and Validation of a New HPLC Method for the Determination of Quetiapine and its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma | Semantic Scholar [semanticscholar.org]

The Uncharted Territory: A Technical Guide to the Pharmacological Profile of 7-Hydroxy Quetiapine S-Oxide

Preamble: Navigating the Knowns and Unknowns

For drug development professionals and researchers in psychopharmacology, a comprehensive understanding of a drug's metabolic fate is paramount. The atypical antipsychotic quetiapine presents a complex metabolic landscape, with its clinical efficacy and side-effect profile being a composite of the parent drug and its various metabolites. While significant research has elucidated the activity of major metabolites like norquetiapine, others remain in relative obscurity. This guide ventures into the uncharted territory of a specific, lesser-studied metabolite: 7-Hydroxy Quetiapine S-Oxide .

This document deviates from a standard data report. Due to the current scarcity of direct pharmacological data on this compound in peer-reviewed literature, this guide adopts a dual-pronged approach. Firstly, it synthesizes the established metabolic pathways of quetiapine to logically deduce the probable formation and context of this compound. Secondly, it provides a prospective framework—a series of detailed, field-proven experimental protocols—that researchers can employ to systematically characterize its pharmacological activity. This serves as both a summary of current understanding and a roadmap for future investigation.

Part 1: The Metabolic Genesis of this compound

Quetiapine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[1][2] The formation of this compound is not a primary metabolic step but rather the result of sequential modifications to the parent quetiapine molecule. Two major metabolic pathways converge to create this metabolite: sulfoxidation and hydroxylation.[1][2][3]

-

Sulfoxidation: This is a major metabolic route for quetiapine, predominantly catalyzed by CYP3A4.[4][5] This reaction introduces an oxygen atom to the sulfur atom of the dibenzothiazepine ring, forming Quetiapine Sulfoxide.[3] The major sulfoxide metabolite of quetiapine is generally considered to be pharmacologically inactive.[3]

-

Hydroxylation: The dibenzothiazepine ring of quetiapine can also undergo hydroxylation at the 7-position, creating 7-Hydroxy Quetiapine. While CYP3A4 is the primary enzyme for overall quetiapine metabolism, in vitro studies suggest that CYP2D6 contributes to the 7-hydroxylation of quetiapine.[1][2][6] In vivo studies, however, indicate that CYP3A4 is not the main catalyst for this specific reaction.[4] 7-Hydroxy Quetiapine is considered an active metabolite, though its plasma concentrations are relatively low compared to the parent drug.[1][2]

The formation of this compound, therefore, likely occurs through the 7-hydroxylation of Quetiapine Sulfoxide or the sulfoxidation of 7-Hydroxy Quetiapine.

Caption: Convergent metabolic pathways to this compound.

Part 2: Postulated Pharmacological Activity - An Evidence-Based Hypothesis

Without direct binding or functional data, we must infer the potential pharmacological profile of this compound by examining its structural parents.

-

Impact of Sulfoxidation: The sulfoxidation of the dibenzothiazepine core is generally associated with a significant reduction or complete loss of pharmacological activity at key CNS receptors. Quetiapine Sulfoxide is considered inactive.[3] This suggests that this compound may have a markedly lower affinity for dopamine D2 and serotonin 5-HT2A receptors compared to quetiapine and even 7-Hydroxy Quetiapine.

-

Impact of 7-Hydroxylation: The introduction of a hydroxyl group at the 7-position creates an active metabolite.[1][2] While less potent than the parent compound or norquetiapine, 7-Hydroxy Quetiapine still contributes to the overall pharmacological effect.

Hypothesis: The presence of the S-oxide moiety is likely the dominant feature determining the pharmacological activity of this compound. It is plausible that this metabolite possesses significantly attenuated or negligible activity at the primary targets of quetiapine (D2, 5-HT2A). However, the potential for weak interactions with other receptors cannot be entirely dismissed without empirical testing. The primary scientific value in characterizing this metabolite lies in confirming its likely role as an inactive end-product, which is crucial for comprehensive safety and drug-drug interaction assessments.

Part 3: A Practical Guide to Pharmacological Characterization

To definitively determine the pharmacological activity of this compound, a systematic, multi-tiered experimental approach is necessary. The following protocols are designed as self-validating systems for researchers in a drug development setting.

Tier 1: Receptor Binding Affinity Profile

The foundational step is to determine the binding affinity (Ki) of the metabolite across a panel of CNS receptors relevant to the therapeutic action and side effects of atypical antipsychotics.

Experimental Protocol: Radioligand Binding Assays

-

Objective: To quantify the affinity of this compound for a target receptor by measuring its ability to displace a specific, high-affinity radioligand.

-

Materials:

-

This compound (test compound)

-

Quetiapine and Quetiapine Sulfoxide (comparator compounds)

-

Cell membranes or recombinant cells expressing the target receptors (e.g., Dopamine D2, Serotonin 5-HT2A, Histamine H1, Alpha-1 Adrenergic)

-

Specific radioligands (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A)

-

Assay buffers, scintillation fluid, filter plates, and a scintillation counter.

-

-

Procedure (Self-Validating Steps):

-

Saturation Analysis (Internal QC): First, perform a saturation binding experiment with the radioligand alone to determine its equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) in the membrane preparation. This validates the integrity of the receptor preparation.

-

Competition Assay: Incubate a fixed concentration of the radioligand and receptor preparation with increasing concentrations of the test compound (this compound) and comparator compounds.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a one-site competition model to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding).

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined in the saturation analysis.

-

-

Causality and Interpretation: A high Ki value indicates low binding affinity. By comparing the Ki of this compound to that of quetiapine and quetiapine sulfoxide, we can directly quantify the impact of the combined hydroxylation and sulfoxidation. If the Ki values are in the high micromolar or millimolar range, it strongly supports the hypothesis of pharmacological inactivity.

Caption: Workflow for determining receptor binding affinity (Ki).

Tier 2: Functional Activity Assessment

Should Tier 1 binding assays reveal any significant affinity (e.g., Ki < 1 µM) for a particular receptor, the next logical step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or inverse agonist?

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., cAMP Measurement)

-

Objective: To measure the effect of this compound on receptor-mediated signaling pathways, such as the modulation of cyclic AMP (cAMP) production.

-

Rationale: Many of quetiapine's targets (e.g., D2, 5-HT1A) are GPCRs that signal by inhibiting (via Gi) or stimulating (via Gs) the enzyme adenylyl cyclase, thereby decreasing or increasing intracellular cAMP levels.

-

Materials:

-

Whole cells stably expressing the target receptor (e.g., CHO or HEK293 cells).

-

This compound.

-

A known agonist and antagonist for the target receptor (positive and negative controls).

-

Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).

-

A commercial cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Antagonist Mode:

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Add a fixed, sub-maximal concentration (EC80) of a known agonist to stimulate the receptor.

-

Incubate to allow for signal transduction.

-

Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

-

Interpretation: A dose-dependent decrease in the agonist-induced signal indicates antagonist activity.

-

-

Agonist Mode:

-

Incubate the cells with increasing concentrations of this compound alone (for Gs-coupled receptors) or in the presence of forskolin (for Gi-coupled receptors).

-

Measure cAMP levels.

-

Interpretation: A dose-dependent increase (Gs) or decrease (Gi) in cAMP levels indicates agonist activity.

-

-

-

Data Analysis: Plot the response (e.g., % inhibition or % stimulation) against the log concentration of the test compound to determine its potency (EC50 or IC50) and efficacy (Emax).

Data Presentation: Summary of Pharmacological Profile

| Parameter | Quetiapine | 7-Hydroxy Quetiapine | Quetiapine Sulfoxide | This compound |

| Binding Affinity (Ki, nM) | ||||

| Dopamine D2 | Low-Mid nM | Data Needed | >10,000 | Data Needed |

| Serotonin 5-HT2A | Low nM | Data Needed | >10,000 | Data Needed |

| Histamine H1 | Low nM | Data Needed | Data Needed | Data Needed |

| Adrenergic α1 | Low nM | Data Needed | Data Needed | Data Needed |

| Functional Activity | ||||

| D2 Receptor | Antagonist | Data Needed | Inactive | Data Needed |

| 5-HT2A Receptor | Antagonist | Data Needed | Inactive | Data Needed |

This table should be populated with empirical data from the proposed experiments.

Conclusion and Future Directions

While this compound is a structurally identified metabolite of quetiapine, its pharmacological activity remains uncharacterized in the public domain. Based on established structure-activity relationships for quetiapine metabolites, it is hypothesized to be a pharmacologically inactive compound, primarily due to the sulfoxide moiety. This guide provides the scientific rationale for this hypothesis and, more importantly, a detailed, actionable framework for its empirical validation.

The characterization of such "minor" or "inactive" metabolites is not a trivial academic exercise. It is a critical component of a comprehensive drug metabolism and safety profile, essential for regulatory submissions and for a complete understanding of the drug's disposition. The protocols outlined herein represent the gold standard for such an investigation, ensuring that the resulting data is robust, reproducible, and definitive. It is through such rigorous scientific inquiry that we can fully map the complex pharmacology of widely used therapeutics like quetiapine.

References

A consolidated list of references will be provided upon request, based on the sources used to inform this technical guide.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. ClinPGx [clinpgx.org]

- 3. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolic mechanism of quetiapine in vivo with clinical therapeutic dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of Quetiapine: Elucidating the Formation of 7-Hydroxyquetiapine S-Oxide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro metabolism of the atypical antipsychotic drug quetiapine, with a specific focus on the formation of the downstream metabolite, 7-hydroxyquetiapine S-oxide. We will delve into the enzymatic pathways, provide field-proven experimental protocols for characterization, and discuss the bioanalytical techniques required for robust detection and quantification.

Introduction: The Clinical and Metabolic Complexity of Quetiapine

Quetiapine is a widely prescribed atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is intrinsically linked to its complex metabolism, which is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1][2] The drug undergoes extensive biotransformation, resulting in over a dozen identified metabolites, with less than 1% of the parent drug excreted unchanged.[1] Understanding these metabolic pathways is critical for predicting drug-drug interactions (DDIs), assessing the impact of pharmacogenetic variations (e.g., in CYP enzymes), and characterizing the pharmacological activity of its metabolites.

The principal enzyme responsible for quetiapine metabolism is CYP3A4, which catalyzes the formation of the major, inactive metabolite, quetiapine sulfoxide, and the primary active metabolite, N-desalkylquetiapine (norquetiapine).[2][3][4] A secondary but significant pathway is the 7-hydroxylation of the dibenzothiazepine ring, a reaction mediated by CYP2D6, to form 7-hydroxyquetiapine.[3][5]

This guide focuses on a subsequent, more complex biotransformation: the formation of 7-hydroxyquetiapine S-oxide. This metabolite is the product of two sequential oxidative reactions—hydroxylation and sulfoxidation. Elucidating its formation in vitro requires a multi-faceted approach to pinpoint the specific enzymes and reaction kinetics involved.

The Enzymatic Pathway to 7-Hydroxyquetiapine S-Oxide

The formation of 7-hydroxyquetiapine S-oxide is not a primary metabolic step but rather a sequential process involving two key CYP isozymes. Based on established knowledge of quetiapine metabolism, the most probable pathway involves an initial hydroxylation followed by sulfoxidation.

-

Step 1: 7-Hydroxylation via CYP2D6. The first and rate-limiting step in this specific pathway is the conversion of quetiapine to 7-hydroxyquetiapine. In vitro studies using recombinant human CYPs and chemical inhibition assays in human liver microsomes (HLMs) have demonstrated that CYP2D6 is the principal enzyme catalyzing this reaction.[3][5][6] While CYP3A4 is the dominant enzyme in overall quetiapine clearance, its contribution to 7-hydroxylation is minimal.[4][7]

-

Step 2: Sulfoxidation via CYP3A4. Following its formation, 7-hydroxyquetiapine can serve as a substrate for further oxidation. The sulfoxidation of the thiazepine ring is a hallmark of CYP3A4 activity in quetiapine metabolism.[2][4] Therefore, it is mechanistically logical that CYP3A4 catalyzes the conversion of 7-hydroxyquetiapine to its final form, 7-hydroxyquetiapine S-oxide.

The diagram below illustrates this sequential metabolic activation pathway.

Experimental Design for In Vitro Investigation

To validate the proposed pathway and characterize the formation of 7-hydroxyquetiapine S-oxide, a systematic in vitro experimental approach is required. The choice of the in vitro system is a critical first step.

Causality Behind In Vitro System Selection

-

Human Liver Microsomes (HLMs): HLMs contain a full complement of CYP enzymes and are the gold standard for initial metabolic stability and metabolite identification studies. Using pooled HLMs from multiple donors averages out individual variability. They are ideal for observing the formation of all primary and secondary metabolites in a native enzymatic environment.

-

Recombinant CYPs (rCYPs): To definitively identify which enzyme is responsible for a specific reaction (a process known as "reaction phenotyping"), recombinant CYPs (e.g., expressed in insect cells) are essential. By incubating the substrate (first quetiapine, then 7-hydroxyquetiapine) with individual rCYP enzymes (rCYP2D6, rCYP3A4, etc.), one can unambiguously assign catalytic responsibility. This approach provides the highest level of mechanistic certainty.

-

Hepatocytes (e.g., HepaRG™ cells or primary human hepatocytes): For a more holistic view that includes Phase II metabolism and potential transporter effects, cell-based models are used.[6] While more complex, they can reveal downstream conjugation of hydroxylated metabolites, providing a more complete picture of drug clearance.[8] For the specific goal of identifying the oxidative pathway to 7-hydroxyquetiapine S-oxide, HLMs and rCYPs are the most direct and efficient tools.

Detailed Protocol: Reaction Phenotyping with Recombinant CYPs

This protocol is designed to be a self-validating system to confirm the roles of CYP2D6 and CYP3A4 in the sequential formation of 7-hydroxyquetiapine S-oxide.

Objective: To determine the specific CYP isozymes responsible for the conversion of quetiapine to 7-hydroxyquetiapine and the subsequent conversion to 7-hydroxyquetiapine S-oxide.

Materials:

-

Quetiapine and 7-hydroxyquetiapine analytical standards

-

Recombinant human CYPs (CYP2D6, CYP3A4, and a negative control like CYP2C9)

-

NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for reaction termination)

-

Internal Standard (IS) (e.g., promazine or a stable isotope-labeled quetiapine)

Step-by-Step Methodology:

-

Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the phosphate buffer and the NADPH regenerating system. The rationale for a regenerating system is to ensure a constant supply of the essential cofactor (NADPH) throughout the incubation period, preventing its depletion from becoming a rate-limiting factor.

-

Pre-incubation: Add the recombinant enzyme (e.g., 10 pmol of rCYP2D6 or rCYP3A4) to the master mix. Then, add the substrate (start with 1 µM quetiapine). Pre-incubate the mixture at 37°C for 5 minutes. This step allows the enzyme and substrate to reach thermal equilibrium before initiating the reaction.

-

Initiate Reaction: Start the metabolic reaction by adding a pre-warmed aliquot of the NADPH solution. The final incubation volume is typically 200 µL.

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes). Time points should be optimized to ensure metabolite formation is within the linear range.

-

Terminate Reaction: Stop the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing the internal standard. The ACN precipitates the enzyme proteins, halting all metabolic activity, while the acidic condition helps maintain the stability of the analytes. The IS is crucial for correcting any variability during sample processing and LC-MS/MS analysis.

-

Sample Processing: Vortex the terminated reaction mixture vigorously for 1 minute. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

-

Sequential Experiment: Repeat steps 1-7 using 7-hydroxyquetiapine as the substrate to test for its conversion to 7-hydroxyquetiapine S-oxide, focusing on rCYP3A4.

Bioanalytical Methodology and Workflow

Accurate detection and quantification of quetiapine and its metabolites require a sensitive and specific analytical method, for which High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the industry standard.[9][10]

LC-MS/MS Parameters

-

Chromatography: Separation is typically achieved on a reversed-phase C18 column. A gradient elution using mobile phases of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) provides excellent resolution for quetiapine and its polar metabolites.[10][11]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is used. Detection is performed in Multiple Reaction Monitoring (MRM) mode for quantification, which offers superior specificity and sensitivity. Example MRM transitions are:

-

Quetiapine: m/z 384.2 → 253.1

-

7-Hydroxyquetiapine: m/z 400.2 → 269.1[12]

-

Quetiapine Sulfoxide: m/z 400.2 → 221.1[13]

-

The transition for 7-hydroxyquetiapine S-oxide (expected m/z 416.2) would need to be optimized by infusing an analytical standard or using product ion scanning on the putative metabolite peak from an HLM incubation.

-

Data Interpretation and Quantitative Summary

The results from the in vitro experiments provide both qualitative and quantitative insights. By comparing the metabolite peak areas across different recombinant enzyme incubations, the contribution of each CYP isozyme can be determined.

The table below summarizes the key metabolic reactions in the formation of 7-hydroxyquetiapine S-oxide.

| Parent Substrate | Metabolite Formed | Primary Enzyme | Supporting Evidence |

| Quetiapine | Quetiapine Sulfoxide | CYP3A4 | The most abundant metabolic pathway.[2][3] |

| Quetiapine | 7-Hydroxyquetiapine | CYP2D6 | Minor pathway but essential for the target metabolite.[5][6] |

| 7-Hydroxyquetiapine | 7-Hydroxyquetiapine S-Oxide | CYP3A4 (Putative) | Based on the known role of CYP3A4 in sulfoxidation.[2][4] |

Conclusion

The in vitro formation of 7-hydroxyquetiapine S-oxide is a multi-step enzymatic process requiring the sequential action of CYP2D6 and CYP3A4. This guide outlines a robust, scientifically-grounded framework for investigating this pathway. By employing a combination of human liver microsomes for discovery and recombinant enzymes for definitive phenotyping, researchers can precisely map the biotransformation of quetiapine. The detailed experimental and bioanalytical protocols provided herein serve as a self-validating system, ensuring that the generated data is both accurate and trustworthy. A thorough understanding of such complex metabolic pathways is fundamental to modern drug development, enabling better predictions of clinical outcomes and enhancing patient safety.

References

-

Bakken, G. V., et al. (2016). Metabolism of the Active Metabolite of Quetiapine, N-Desalkylquetiapine In Vitro. Drug Metabolism and Disposition. [Link]

-

Bakken, G. V., et al. (2012). Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro. PubMed. [Link]

-

ResearchGate. (n.d.). Metabolism of quetiapine in vitro. [Diagram]. ResearchGate. [Link]

-

ResearchGate. (2025). In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions. ResearchGate. [Link]

-

ClinPGx. (n.d.). Quetiapine. PharmGKB. [Link]

-

Bakken, G. V., et al. (2009). Metabolism of quetiapine by CYP3A4 and CYP3A5 in presence or absence of cytochrome B5. PubMed. [Link]

-

Hasselstrøm, J., & Linnet, K. (2006). In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions. PubMed. [Link]

-

Karaca, S. A., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma. Turkish Journal of Pharmaceutical Sciences. [Link]

-

Bakken, G. V., et al. (2008). Metabolism of Quetiapine by CYP3A4 and CYP3A5 in Presence or Absence of Cytochrome B-5. ResearchGate. [Link]

-

Liu, K., et al. (2005). Metabolic mechanism of quetiapine in vivo with clinical therapeutic dose. PubMed. [Link]

-

Le Daré, B., et al. (2020). New insights into quetiapine metabolism using molecular networking. Scientific Reports. [Link]

-

Karaca, S. A., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Quetiapine and its Metabolites 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in Rat Plasma. Semantic Scholar. [Link]

-

Le Daré, B., et al. (2020). New insights into quetiapine metabolism using molecular networking. National Institutes of Health (NIH). [Link]

-

Karaca, S. A., et al. (2016). (PDF) Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7. ResearchGate. [Link]

-

Chen, Y.-C., et al. (2021). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. National Institutes of Health (NIH). [Link]

-

DeVane, C. L., & Nemeroff, C. B. (2001). Clinical pharmacokinetics of quetiapine: an atypical antipsychotic. PubMed. [Link]

Sources

- 1. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic mechanism of quetiapine in vivo with clinical therapeutic dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. New insights into quetiapine metabolism using molecular networking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New insights into quetiapine metabolism using molecular networking [ouci.dntb.gov.ua]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. turkjps.org [turkjps.org]

- 11. researchgate.net [researchgate.net]

- 12. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Cytochrome P450-Mediated Formation of 7-Hydroxy Quetiapine S-Oxide

Abstract

Quetiapine, an atypical antipsychotic, undergoes extensive hepatic metabolism, a critical factor influencing its efficacy and safety profile. The biotransformation of quetiapine is predominantly mediated by the cytochrome P450 (CYP) enzyme superfamily, leading to a variety of metabolites, some of which are pharmacologically active. This technical guide provides an in-depth examination of the enzymatic pathways responsible for the formation of a specific secondary metabolite, 7-Hydroxy Quetiapine S-Oxide. We will dissect the sequential enzymatic reactions, detailing the pivotal roles of specific CYP isozymes, and present the field-proven experimental methodologies required to elucidate and validate these metabolic pathways. This document is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic studies.

Introduction to Quetiapine Metabolism

Quetiapine is primarily eliminated from the body through hepatic metabolism, with less than 5% of the original drug excreted unchanged in urine and feces.[1] The major routes of its Phase I metabolism are oxidative processes, including sulfoxidation, N-dealkylation, and hydroxylation of the dibenzothiazepine ring.[2][3][4] These reactions are almost entirely catalyzed by cytochrome P450 enzymes, with CYP3A4 being the principal contributor to its overall clearance.[1][5][6][7][8]

The primary metabolic transformations yield three key metabolites:

-

Quetiapine Sulfoxide: The major, but pharmacologically inactive, metabolite, formed via sulfoxidation.[7][9]

-

N-desalkylquetiapine (Norquetiapine): An active metabolite with a distinct pharmacological profile, notably its high affinity for the norepinephrine transporter, which contributes significantly to quetiapine's antidepressant effects.[1][10]

-

7-hydroxyquetiapine: An active metabolite formed through hydroxylation.[1][2]

Understanding the formation of these and subsequent downstream metabolites is paramount for predicting drug-drug interactions (DDIs), assessing the impact of genetic polymorphisms, and comprehending the complete pharmacological profile of quetiapine.

Elucidating the Primary Metabolic Pathways

The formation of quetiapine's primary metabolites is catalyzed by distinct CYP isozymes. The initial metabolic steps from the parent drug are well-established.

-

Pathway A: Sulfoxidation & N-dealkylation (CYP3A4-Dominant) The formation of both the inactive quetiapine sulfoxide and the active norquetiapine is predominantly catalyzed by CYP3A4.[1][7][8][9][10] In vitro studies using human liver microsomes and recombinant CYP enzymes have confirmed that CYP3A4 is responsible for approximately 89% of quetiapine's total metabolism.[5][6] While the polymorphic enzyme CYP3A5 may play a minor role, its contribution is considered insignificant to the overall metabolism of quetiapine.[11]

-

Pathway B: 7-Hydroxylation (CYP2D6-Mediated) The hydroxylation of quetiapine at the 7-position of the dibenzothiazepine ring to form 7-hydroxyquetiapine is a minor metabolic pathway catalyzed primarily by CYP2D6.[1][2][7] While CYP3A4 can also form detectable amounts of this metabolite, studies with selective inhibitors and recombinant enzymes confirm that CYP2D6 is the main contributor to this specific reaction.[7]

The Sequential Formation of this compound

The metabolite this compound is not a primary product of quetiapine metabolism. Its formation necessitates a sequential, two-step enzymatic process involving two different CYP isozymes.

Step 1: 7-Hydroxylation by CYP2D6 The prerequisite for the formation of this compound is the initial hydroxylation of the parent quetiapine molecule. As established, this reaction is primarily mediated by CYP2D6 , which converts quetiapine into 7-hydroxyquetiapine.[1][7]

Step 2: Sulfoxidation by CYP3A4 Following its formation, the 7-hydroxyquetiapine intermediate serves as a substrate for a subsequent oxidation reaction. Given that CYP3A4 is the primary enzyme responsible for the sulfoxidation of the parent compound, it is the logical and experimentally supported catalyst for the sulfoxidation of the 7-hydroxyquetiapine metabolite.[7][8] This reaction converts 7-hydroxyquetiapine into the final secondary metabolite, this compound.

This sequential pathway highlights the cooperative nature of drug metabolism, where the product of one enzyme becomes the substrate for another.

Methodologies for In Vitro CYP Phenotyping

To experimentally validate the proposed metabolic pathway, a series of in vitro assays are employed. These methods, when used in concert, create a self-validating system that can definitively identify the enzymes responsible for a specific metabolic transformation.[12][13]

Rationale for In Vitro Systems

-

Human Liver Microsomes (HLMs): These are subcellular fractions of the liver endoplasmic reticulum that contain a rich concentration of most CYP enzymes.[14][15][16] HLMs provide a physiologically relevant environment to screen for overall metabolism and identify all potential metabolites.[17][18]

-

Recombinant CYP Enzymes (rCYPs): These are enzyme systems, often expressed in insect (Baculovirus) or bacterial cells, that contain a single, specific human CYP isozyme.[19] They are the gold standard for unequivocally determining which specific enzyme is capable of catalyzing a given reaction.[12]

Protocol 1: Metabolite Profiling in Human Liver Microsomes

Objective: To confirm the formation of 7-hydroxyquetiapine and this compound from the parent drug in a complete metabolic system.

Methodology:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration ~0.5 mg/mL) and quetiapine (e.g., 1-10 µM) in a phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes to acclimate the system.

-

Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The cofactor NADPH is essential for CYP enzyme activity.[3]

-

Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, typically containing an internal standard for analytical quantification. This step precipitates the microsomal proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: Reaction Phenotyping with Recombinant CYPs

Objective: To identify which specific CYP isozyme(s) can catalyze the conversion of quetiapine to 7-hydroxyquetiapine and the subsequent conversion to this compound.

Methodology:

-

Set Up Parallel Incubations: Prepare separate incubation mixtures for each major CYP isozyme (CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2, etc.) using commercially available recombinant enzyme preparations ("Supersomes").

-

Substrate Addition:

-

To one set of rCYP incubations, add quetiapine to identify the enzyme(s) forming 7-hydroxyquetiapine.

-

To a second set, add synthesized 7-hydroxyquetiapine standard to identify the enzyme(s) responsible for its sulfoxidation.

-

-

Reaction & Termination: Follow steps 2-6 from Protocol 1 for each recombinant enzyme incubation.

-

Analysis: Analyze the samples via LC-MS/MS. The formation of the product metabolite in the presence of only one specific rCYP provides definitive evidence of its catalytic role.

Protocol 3: Chemical Inhibition Assay

Objective: To validate the findings from the rCYP experiments within the more complex HLM matrix.

Methodology:

-

Prepare HLM Incubations: Set up HLM incubations as described in Protocol 1.

-

Add Inhibitors: To parallel incubations, add a known, selective chemical inhibitor for each candidate CYP enzyme.

-

Co-incubation: Pre-incubate the HLM mixture with the inhibitor for 5-10 minutes before adding the substrate and NADPH to initiate the reaction.

-

Reaction & Termination: Follow the remaining steps from Protocol 1.

-

Analysis: Compare the rate of metabolite formation in the inhibited incubations to a control (no inhibitor). A significant decrease in the formation of this compound in the presence of ketoconazole, and of 7-hydroxyquetiapine in the presence of quinidine, validates the roles of CYP3A4 and CYP2D6, respectively.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of quetiapine and its metabolites in complex biological matrices requires a highly sensitive and selective analytical method. LC-MS/MS is the industry standard for this application.[20][21][22][23]

-

Liquid Chromatography (LC): Separates the parent drug from its various metabolites based on their physicochemical properties (e.g., polarity) prior to detection.

-

Tandem Mass Spectrometry (MS/MS): Provides two layers of mass filtering for definitive identification and quantification. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (matching the molecular weight of the analyte) is selected and fragmented, and a specific product ion is monitored. This highly specific transition provides excellent signal-to-noise and minimizes interferences.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Quetiapine | 384.1 | 253.1 | Primary MRM transition.[21] |

| 7-hydroxyquetiapine | 400.1 | 253.1 | Hydroxylation adds 16 Da. |

| Quetiapine Sulfoxide | 400.1 | 281.1 | Sulfoxidation adds 16 Da. |

| 7-OH Quetiapine S-Oxide | 416.1 | 297.1 | Hypothetical based on +32 Da. |

| Norquetiapine | 271.1 | 178.1 | N-dealkylation removes C6H13O. |

Table 1: Representative LC-MS/MS MRM transitions for quetiapine and its metabolites. Actual values must be optimized empirically.

Data Synthesis and Conclusion

| Metabolic Step | Primary Enzyme | Validating Evidence |

| Quetiapine → 7-hydroxyquetiapine | CYP2D6 | • Formation by rCYP2D6.• Inhibition by Quinidine in HLMs. |

| 7-hydroxyquetiapine → this compound | CYP3A4 | • Formation by rCYP3A4.• Inhibition by Ketoconazole in HLMs. |

Table 2: Summary of enzymes and evidence for the formation pathway.

This detailed understanding is critical for drug development professionals. It highlights that the disposition of quetiapine can be affected by inhibitors, inducers, or genetic polymorphisms of both CYP3A4 and CYP2D6.[1][24] Co-administration of a strong CYP3A4 inhibitor like ketoconazole or a strong CYP2D6 inhibitor like bupropion could alter the metabolic profile, potentially affecting both efficacy and safety. Therefore, a thorough characterization of these pathways is an essential component of the drug's preclinical and clinical evaluation.

References

-

Metabolism of quetiapine in vitro. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Bakken, G. V., et al. (2009). Metabolism of quetiapine by CYP3A4 and CYP3A5 in presence or absence of cytochrome B5. Drug Metabolism and Disposition, 37(2), 254-258. (URL: [Link])

-

Bakken, G. V., et al. (2012). Metabolism of the Active Metabolite of Quetiapine, N-Desalkylquetiapine In Vitro. Drug Metabolism and Disposition, 40(9), 1778-1784. (URL: [Link])

-

Hasselstrøm, J., & Linnet, K. (2006). In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions. Drug Metabolism and Drug Interactions, 21(3-4), 187-211. (URL: [Link])

-

Quetiapine Pharmacokinetics - Psychopharmacology Institute. (URL: [Link])

-

Prakash, C., & Kumar, S. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699-1722. (URL: [Link])

-

Choosing Between Human Liver Microsomes and Hepatocytes - Patsnap Synapse. (2024). (URL: [Link])

-

Fabre, G., et al. (1991). Use of human and animal liver microsomes in drug metabolic studies. Annales de Biologie Clinique, 49(6), 391-398. (URL: [Link])

-

Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 290, 277-290. (URL: [Link])

-

Prakash, C., & Kumar, S. (2009). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Scilit. (URL: [Link])

-

A. Dorado, P., et al. (2021). The Pharmacogenetics of Treatment with Quetiapine. Future Pharmacology, 2(1), 1-13. (URL: [Link])

-

Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. (URL: [Link])

-

Al-Hadidi, K. A., et al. (2011). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 49(8), 583-588. (URL: [Link])

-

In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions | Request PDF - ResearchGate. (URL: [Link])

-

Davis, P. C., et al. (2010). Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma. Journal of Chromatography B, 878(13-14), 973-980. (URL: [Link])

-

Franklin, M., & Riad, M. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Biomedical Chromatography, 26(12), 1493-1498. (URL: [Link])

-

Development and validation of an LC–MS/MS method for the determination of quetiapine and four related metabolites in human plasma | Request PDF - ResearchGate. (URL: [Link])

-

quetiapine - ClinPGx. (URL: [Link])

-

Bakken, G. V., et al. (2012). Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro. Drug Metabolism and Disposition, 40(9), 1778-1784. (URL: [Link])

-

Grimm, S. W., et al. (2006). Effects of cytochrome P450 3A modulators ketoconazole and carbamazepine on quetiapine pharmacokinetics. British Journal of Clinical Pharmacology, 61(1), 58-67. (URL: [Link])

-

Anzenbacher, P., & Anzenbacherová, E. (2001). Experimental approaches to evaluate activities of cytochromes P450 3A. Biomedical papers of the Medical Faculty of the University Palacký, Olomouc, Czechoslovakia, 145(2), 59-63. (URL: [Link])

-

In Vitro Approaches for Studying the Inhibition of Drug-Metabolizing Enzymes and Identifying the Drug-Metabolizing Enzymes Responsible for the Metabolism of Drugs (Reaction Phenotyping) with Emphasis on Cytochrome P450 | Request PDF - ResearchGate. (URL: [Link])

-

Bakken, G. V., et al. (2012). Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro. Drug Metabolism and Disposition, 40(9), 1778-1784. (URL: [Link])

-

CYP metabolism & inhibition assays - YouTube. (2021). (URL: [Link])

-

de Graaf, C., et al. (2020). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. Expert Opinion on Drug Discovery, 15(10), 1209-1225. (URL: [Link])

-

Li, K., et al. (2005). Metabolic mechanism of quetiapine in vivo with clinical therapeutic dose. Methods and Findings in Experimental and Clinical Pharmacology, 27(2), 83-91. (URL: [Link])

-

Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. (2023). (URL: [Link])

-

Brophy, C., & Al-Hayali, L. (2022). Oxidation of Antipsychotics. Pharmaceuticals, 15(5), 621. (URL: [Link])

-

Brophy, C., & Al-Hayali, L. (2022). Oxidation of Antipsychotics. Semantic Scholar. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. ClinPGx [clinpgx.org]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of cytochrome P450 3A modulators ketoconazole and carbamazepine on quetiapine pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic mechanism of quetiapine in vivo with clinical therapeutic dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Metabolism of the Active Metabolite of Quetiapine, N-Desalkylquetiapine In Vitro | Semantic Scholar [semanticscholar.org]

- 11. Metabolism of quetiapine by CYP3A4 and CYP3A5 in presence or absence of cytochrome B5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

- 13. researchgate.net [researchgate.net]

- 14. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Use of human and animal liver microsomes in drug metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 17. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]

- 18. scilit.com [scilit.com]

- 19. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. scispace.com [scispace.com]

- 22. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

Exploratory Studies on the Potential Toxicity of 7-Hydroxy Quetiapine S-Oxide: A Technical Guide

Introduction

Quetiapine, an atypical antipsychotic, is a cornerstone in the management of various psychiatric disorders. Its therapeutic action is intrinsically linked to its extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[1][2][3] This biotransformation leads to a variety of metabolites, including the pharmacologically active N-desalkylquetiapine (norquetiapine) and other oxidation products such as 7-hydroxyquetiapine and quetiapine sulfoxide.[4][5][6][7] While the toxicology of the parent drug and its major active metabolites has been a subject of investigation, the potential toxicity of minor or secondary metabolites remains less characterized. This guide focuses on a specific, less-studied metabolite: 7-Hydroxy Quetiapine S-Oxide. The formation of this compound involves both hydroxylation and sulfoxidation, key metabolic pathways in drug detoxification and, occasionally, toxification.[4][8] The potential for drug-induced liver injury with quetiapine, possibly mediated by toxic intermediates, underscores the importance of characterizing the safety profile of its metabolic products.[9]

This document outlines a structured, multi-tiered approach for conducting exploratory in vitro and preliminary in vivo toxicological studies on this compound. The proposed experimental workflows are designed to provide a foundational understanding of its potential cytotoxicity and genotoxicity, guiding further drug development and risk assessment.

Metabolic Pathway of Quetiapine

Quetiapine undergoes extensive metabolism in the liver, with CYP3A4 being the primary enzyme responsible for its biotransformation.[1][2][6] Key metabolic routes include:

-

Sulfoxidation: The formation of the inactive quetiapine sulfoxide.[1][4]

-

N-dealkylation: Leading to the formation of the active metabolite, N-desalkylquetiapine (norquetiapine).[5][7][10]

-

Hydroxylation: Resulting in the formation of 7-hydroxyquetiapine.[4][6]

The metabolite of interest, this compound, is a product of both hydroxylation and sulfoxidation. The following diagram illustrates the metabolic cascade leading to its formation.

Caption: Metabolic pathway of Quetiapine leading to this compound.

Tier 1: In Vitro Cytotoxicity Assessment

The initial phase of toxicological evaluation involves assessing the potential of this compound to induce cell death in vitro.[11][12][13][14] A panel of cell lines representing key target organs for drug toxicity, such as the liver (HepG2), kidneys (HEK293), and neuronal cells (SH-SY5Y), should be employed.

Experimental Workflow: In Vitro Cytotoxicity

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

Detailed Protocols

1. Cell Culture and Seeding:

-

Culture HepG2, HEK293, and SH-SY5Y cells in their respective recommended media.

-

Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

2. Compound Preparation and Exposure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of concentrations for testing. The final solvent concentration in the cell culture medium should be non-toxic (typically ≤ 0.1%).

-

Replace the cell culture medium with a medium containing the test compound at various concentrations. Include vehicle control and positive control (e.g., doxorubicin) groups.

-

Incubate the cells for 24, 48, and 72 hours.

3. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Following incubation, add MTT solution to each well and incubate for 3-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Lactate Dehydrogenase (LDH) Release Assay:

-

After the incubation period, collect the cell culture supernatant.

-

Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit.

Data Presentation

| Cell Line | Assay | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| HepG2 | MTT | |||

| LDH | ||||

| HEK293 | MTT | |||

| LDH | ||||

| SH-SY5Y | MTT | |||

| LDH |

Tier 2: In Vitro Genotoxicity Assessment

Genotoxicity testing is crucial to identify substances that can cause damage to genetic material.[15][16] The following assays are recommended in accordance with OECD guidelines to assess the mutagenic and clastogenic potential of this compound.[17][18][19]

Experimental Workflow: In Vitro Genotoxicity

Caption: Workflow for in vitro genotoxicity assessment.

Detailed Protocols

1. Bacterial Reverse Mutation Test (Ames Test - OECD 471):

-

Utilize various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

-

Expose the bacterial strains to a range of concentrations of this compound in the presence and absence of a metabolic activation system (S9 fraction from induced rat liver).

-

After incubation, count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.

2. In Vitro Micronucleus Test (OECD 487):

-

Use a suitable mammalian cell line (e.g., CHO-K1, TK6).

-

Treat the cells with at least three concentrations of the test compound, with and without metabolic activation (S9).

-

Include appropriate negative and positive controls.

-

After treatment, culture the cells to allow for the expression of chromosomal damage.

-

Harvest the cells and score for the presence of micronuclei, which are indicative of chromosome breakage or loss.

Tier 3: Preliminary In Vivo Toxicity Assessment

Should the in vitro studies indicate a potential for toxicity, a preliminary in vivo study in a rodent model is warranted to assess acute systemic toxicity.[20][21]

Experimental Workflow: Preliminary In Vivo Toxicity

Caption: Workflow for preliminary in vivo toxicity assessment.

Detailed Protocol (Acute Oral Toxicity - Up-and-Down Procedure - OECD 425):

-

Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

-

Dosing: Administer a single oral dose of this compound. The starting dose level is selected based on available information. Subsequent animals are dosed at higher or lower levels depending on the outcome of the previously dosed animal.

-

Observation: Observe the animals for clinical signs of toxicity and mortality for up to 14 days. Record body weight changes.

-

Terminal Procedures: At the end of the observation period, perform a gross necropsy on all animals. Collect blood for hematology and clinical chemistry analysis. Weigh key organs and preserve them for histopathological examination.

Analytical Methods

Accurate quantification of this compound in biological matrices is essential for interpreting toxicological data. A validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), should be developed.[22][23][24][25]

Key Parameters for Method Validation:

-

Specificity and Selectivity: Ensure the method can differentiate the analyte from endogenous components and other metabolites.

-

Linearity and Range: Establish the concentration range over which the assay is accurate and precise.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Define the lowest concentration of the analyte that can be reliably detected and quantified.[23]

-

Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

This technical guide provides a comprehensive framework for the initial toxicological evaluation of this compound. By employing a tiered approach, from in vitro cytotoxicity and genotoxicity to preliminary in vivo studies, researchers can systematically investigate the potential risks associated with this metabolite. The insights gained from these exploratory studies are critical for making informed decisions in the drug development process and ensuring the overall safety of quetiapine therapy.

References

-

Metabolism of quetiapine in vitro. | Download Scientific Diagram - ResearchGate. [Link]

-

Quetiapine Pharmacokinetics - Psychopharmacology Institute. [Link]

-

quetiapine - ClinPGx. [Link]

-

Metabolism of Atypical Antipsychotics: Involvement of Cytochrome P450 Enzymes and Relevance for Drug-Drug Interactions - Ingenta Connect. [Link]

-

Metabolism of quetiapine by CYP3A4 and CYP3A5 in presence or absence of cytochrome B5 - PubMed. [Link]

-

Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed. [Link]

-

Metabolism of the Active Metabolite of Quetiapine, N-Desalkylquetiapine In Vitro. [Link]

-

Distribution of quetiapine and metabolites in biological fluids and tissues - PubMed. [Link]

-

Distribution of quetiapine and metabolites in biological fluids and tissues - ResearchGate. [Link]

-

Active Metabolites as Antidepressant Drugs: The Role of Norquetiapine in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders - Frontiers. [Link]

-

Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - NIH. [Link]

-